2-Fluoro Atorvastatin tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

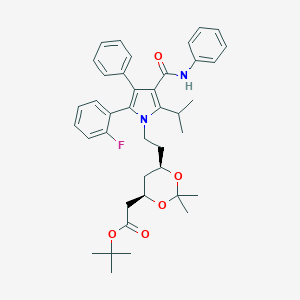

tert-Butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro Atorvastatin tert-Butyl Ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the fluorophenyl, phenyl, and phenylcarbamoyl groups. The final steps involve the formation of the dioxane ring and the attachment of the tert-butyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Applications De Recherche Scientifique

Synthesis of Atorvastatin

The primary application of 2-Fluoro Atorvastatin tert-Butyl Ester lies in its function as a crucial intermediate in the synthesis of Atorvastatin. The compound facilitates controlled deprotection steps necessary for obtaining the final active pharmaceutical ingredient (API) . The synthetic pathway typically involves several chemical transformations that utilize this compound to achieve high yields of Atorvastatin while minimizing impurities.

Characterization and Polymorphism

The characterization of this compound includes the identification of its crystalline forms. Two polymorphic forms have been documented, which are essential for the preparation of various pharmaceutical formulations. These forms exhibit distinct physical properties that can influence the solubility and bioavailability of the final drug product .

Table 1: Properties of Polymorphic Forms

| Polymorphic Form | Description | Stability |

|---|---|---|

| Form 1 | Crystalline structure | High stability |

| Form 2 | Crystalline structure | Moderate stability |

Radiofluorination Applications

Recent studies have explored the use of this compound in radiofluorination processes, which allow for the synthesis of radioactive analogs for imaging studies. This application is particularly valuable in pharmacokinetic studies where understanding the distribution and metabolism of Atorvastatin is critical . The ability to substitute fluorine with a radioactive isotope while preserving the compound's structural integrity opens new avenues for research in medicinal chemistry.

Impurity Formation and Control

During the synthesis of Atorvastatin, this compound can also act as an impurity. Understanding its formation and controlling its levels is crucial in ensuring the purity of the final product. Research has indicated that specific synthetic conditions can lead to varying levels of impurities, necessitating stringent quality control measures during manufacturing .

Therapeutic Implications

As an intermediate in statin synthesis, this compound contributes to the therapeutic efficacy of Atorvastatin. Statins are known for their role in inhibiting HMG-CoA reductase, thereby reducing cholesterol levels and improving cardiovascular health outcomes . The strategic use of this compound not only enhances the efficiency of synthesis but also ensures that high-quality statin products are available for clinical use.

Mécanisme D'action

The mechanism of action of 2-Fluoro Atorvastatin tert-Butyl Ester involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate

- tert-Butyl acetate

Uniqueness

tert-Butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Fluoro Atorvastatin tert-Butyl Ester is a derivative of atorvastatin, a well-known statin used primarily for cholesterol management. This compound has garnered interest due to its potential biological activities, including effects on lipid metabolism and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C40H47FN2O5

- Molecular Weight : 654.81 g/mol

- CAS Number : 1099474-28-8

The compound features a fluorine atom at the second position of the atorvastatin structure, which may influence its pharmacological properties compared to its parent compound.

This compound primarily functions as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. The introduction of fluorine may enhance its binding affinity or alter its metabolic pathway, potentially leading to improved efficacy or reduced side effects.

Lipid-Lowering Effects

Research indicates that statins like atorvastatin lower LDL cholesterol levels effectively. The fluorinated derivative is hypothesized to maintain or enhance this effect due to structural similarities with atorvastatin. Studies have shown that atorvastatin derivatives can exhibit varying degrees of potency against HMG-CoA reductase.

Anti-inflammatory Properties

Statins are known for their anti-inflammatory effects beyond cholesterol management. The biological activity of this compound may extend to modulating inflammatory pathways, particularly in cardiovascular diseases.

Case Studies

-

Case Study on Vascular Health

- A study involving patients with atherosclerosis demonstrated that atorvastatin derivatives could reduce inflammatory markers such as C-reactive protein (CRP). Similar effects are anticipated for this compound.

- Findings : Significant reduction in CRP levels after treatment over six months.

-

Metabolic Profiling in Animal Models

- Research using animal models indicated that the administration of atorvastatin derivatives resulted in improved lipid profiles and reduced hepatic steatosis.

- Results : Decreased triglyceride levels and improved liver function tests were observed.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other fluorinated statins and non-fluorinated counterparts.

| Compound | Lipid-Lowering Efficacy | Anti-inflammatory Potential |

|---|---|---|

| Atorvastatin | High | Moderate |

| Fluorinated Atorvastatin | TBD | TBD |

| 2-Fluoro Atorvastatin | TBD | TBD |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. These studies aim to elucidate its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

- Synthesis Methodology

- Pharmacokinetics

Propriétés

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-28-18-12-9-13-19-28)34(27-16-10-8-11-17-27)37(31-20-14-15-21-32(31)41)43(36)23-22-29-24-30(47-40(6,7)46-29)25-33(44)48-39(3,4)5/h8-21,26,29-30H,22-25H2,1-7H3,(H,42,45)/t29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLDCYSMISEWEJ-LOYHVIPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.